4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one
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Overview
Description
4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that belongs to the class of furopyridines This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one typically involves the amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine, followed by acid hydrolysis to induce heterocyclization . The reaction conditions often require the use of strong acids and elevated temperatures to facilitate the formation of the furan ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted furopyridines and their derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound’s ability to form hydrogen bonds and participate in π-π interactions likely plays a crucial role in its biological activity .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors.
1H-pyrazolo[3,4-b]pyridine derivatives: Explored for their potential as anticancer agents.
Pyrazolo[3,4-d]pyrimidine derivatives: Investigated as novel CDK2 inhibitors for cancer treatment.
Uniqueness: 4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one stands out due to its unique fused ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-amino-1,1-dimethylfuro[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C9H10N2O2/c1-9(2)5-3-4-11-7(10)6(5)8(12)13-9/h3-4H,1-2H3,(H2,10,11) |
InChI Key |
BOUMCQBREOWUEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=NC=C2)N)C(=O)O1)C |
Origin of Product |
United States |
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